molecular formula C30H31N5OS B11445911 N-(2,4-dimethylphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2,4-dimethylphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11445911
M. Wt: 509.7 g/mol
InChI Key: WVIUFZDHWIMFNK-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes multiple aromatic rings and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

    Aromatic Substitution: The aromatic rings are introduced through electrophilic aromatic substitution reactions, often using Friedel-Crafts acylation or alkylation.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings and triazolopyrimidine core can undergo reduction under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (chlorine, bromine), alkyl halides, and acyl chlorides are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings, hydrogenated triazolopyrimidine core.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C30H31N5OS

Molecular Weight

509.7 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-7-(4-methylphenyl)-2-[(3-methylphenyl)methylsulfanyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C30H31N5OS/c1-18-9-12-24(13-10-18)27-26(28(36)32-25-14-11-20(3)15-21(25)4)22(5)31-29-33-30(34-35(27)29)37-17-23-8-6-7-19(2)16-23/h6-16,27H,17H2,1-5H3,(H,32,36)(H,31,33,34)

InChI Key

WVIUFZDHWIMFNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC=CC(=C4)C)C)C(=O)NC5=C(C=C(C=C5)C)C

Origin of Product

United States

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